2,3-Dihydro-1,4-dioxino[2,3-b]pyridine
Overview
Description
2,3-Dihydro-1,4-dioxino[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H7NO2 and its molecular weight is 137.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Analogues and Potential Therapeutic Agents
A series of novel analogues of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine have been synthesized. These analogues feature modifications in the non-aromatic ring, making them attractive as intermediates for the preparation of new therapeutic agents (Bartolomea et al., 2003).
Development of New Scaffolds for Drug Discovery
Selective introduction of substituents on the 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine at the pyridine ring has been achieved. This process maintains functionalization at the 3-position and produces compounds useful as potential scaffolds for drug discovery and combinatorial chemistry (Alcázar et al., 2003).
Enantioselective Synthesis and Purity Control
A procedure for enantioselective preparation of 2- and 3-substituted 2,3-dihydro[1,4]dioxino[2,3-b]pyridine derivatives has been described. The enantiomeric purity of each isomer was controlled by capillary electrophoresis, demonstrating an important technique for ensuring the quality of synthesized compounds (Lazar et al., 2005).
Stereochemical Determination Using Vibrational Circular Dichroism
The stereochemistry of 3-hydroxymethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine has been determined by comparing experimental and theoretically calculated vibrational circular dichroism (VCD) spectra. This method provides insights into the stereochemical properties of such compounds, which is crucial for their potential application in medicinal chemistry (Kuppens et al., 2003).
Synthesis of Polysubstituted Derivatives and Potential Biological Activities
Polysubstituted derivatives of 2,3-dihydrofuro[2,3-b]pyridines and 3,4-dihydro-2H-pyrano[2,3-b]pyridines have been synthesized using the inverse electron demand Diels–Alder reaction. This strategy enabled efficient synthesis with several points of diversity on the bicyclic scaffold, which could be relevant for exploring biological activities (Hajbi et al., 2007).
Exploration in Organometallic Chemistry
A study on the preparation of fac-tricarbonylchlorobis(ligand)rhenium(I) complexes using pyridine/thiophene hybrid ligands, including derivatives of 2,3-dihydro-thieno[3,4-b][1,4]dioxino[2,3-b]pyridine, highlights the potential application of these compounds in organometallic chemistry (Farrell et al., 2004).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various receptors such as α-adrenergic receptors and serotonin receptors .
Mode of Action
It’s worth noting that similar compounds have been reported to exhibit antagonist properties against α-adrenergic receptors, leading to antihypertensive effects . They also show affinities for serotonin receptors, which are involved in nervous breakdown and schizophrenia .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit 5-lipoxygenase, an enzyme involved in the oxygenation of arachidonic acid to leukotrienes . This suggests that 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine might influence the arachidonic acid pathway.
Result of Action
Similar compounds have shown potential therapeutic effects in the treatment of conditions such as hypertension, nervous breakdown, schizophrenia, and glaucoma . They have also been used for the treatment and prevention of atherosclerosis and oxidative injuries .
Future Directions
Properties
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-2-6-7(8-3-1)10-5-4-9-6/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQZJEXJTYAPGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451587 | |
Record name | 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129421-32-5 | |
Record name | 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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